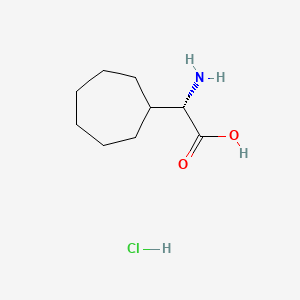

(2S)-2-amino-2-cycloheptyl-acetic acid;hydrochloride

Description

(2S)-2-Amino-2-cycloheptyl-acetic acid hydrochloride is a chiral amino acid derivative featuring a seven-membered cycloheptyl substituent at the α-carbon of the amino acid backbone. The hydrochloride salt form enhances solubility, making it suitable for synthetic applications. This compound is categorized as an organic building block, critical for pharmaceutical and materials science research . Its structural uniqueness lies in the cycloheptyl group, which introduces steric bulk and conformational flexibility compared to smaller aliphatic or aromatic substituents.

Properties

Molecular Formula |

C9H18ClNO2 |

|---|---|

Molecular Weight |

207.70 g/mol |

IUPAC Name |

(2S)-2-amino-2-cycloheptylacetic acid;hydrochloride |

InChI |

InChI=1S/C9H17NO2.ClH/c10-8(9(11)12)7-5-3-1-2-4-6-7;/h7-8H,1-6,10H2,(H,11,12);1H/t8-;/m0./s1 |

InChI Key |

FOHHHWQTBPZFAO-QRPNPIFTSA-N |

Isomeric SMILES |

C1CCCC(CC1)[C@@H](C(=O)O)N.Cl |

Canonical SMILES |

C1CCCC(CC1)C(C(=O)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Esterification and Hydrolysis Route

One classical approach, as described in related cyclic amino acid syntheses, involves:

- Esterification of the amino acid precursor (e.g., 1-aminomethyl-1-cycloheptane acetic acid) with methanol in the presence of hydrogen chloride or acid catalysts to form the methyl ester intermediate.

- Hydrolysis and acidification to obtain the hydrochloride salt of the amino acid.

- Extraction and purification steps using organic solvents such as methylene chloride to isolate the crude hydrochloride salt.

- Vacuum evaporation to remove solvents and obtain the final product.

This method ensures the formation of the hydrochloride salt with high purity and is adaptable for scale-up.

Hofmann Rearrangement of Cycloheptyl Diacetic Acid Monoamide

A more advanced and industrially relevant method involves:

- Starting from 1,1-cycloheptyl diacetic acid monoamide , which is synthesized via reaction of the corresponding anhydride with ammonia or ammonium salts under controlled temperature.

- Performing a Hofmann rearrangement using sodium hypochlorite (NaOCl) or sodium hypobromite (NaOBr) under alkaline conditions (pH 7-12.5) at low temperatures (-10°C to 40°C). This rearrangement converts the amide group into the corresponding amine, forming the amino acid skeleton.

- Neutralization and acidification using hydrochloric acid to precipitate the amino acid hydrochloride salt.

- Purification by crystallization, washing with solvents such as isopropanol and ethyl acetate, and filtration to obtain the pure (2S)-2-amino-2-cycloheptyl-acetic acid; hydrochloride.

This method benefits from high yields (up to 92%) and high purity (HPLC >99%) and can be performed in batch or continuous flow reactors for enhanced efficiency.

Continuous Flow Synthesis

Recent developments include:

- Feeding solutions of the amide precursor and sodium hypochlorite/hypobromite into a continuous tubular reactor equipped with mixers and temperature control.

- Maintaining precise residence times (e.g., 12-14 minutes) and temperatures (40-55°C) to optimize conversion and yield.

- Using sodium metabisulfite to quench excess oxidants post-reaction.

- Achieving yields of approximately 96% with high reproducibility and purity.

This approach allows for scalable, controlled, and safer production of the hydrochloride salt.

Comparative Data Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-2-cycloheptyl-acetic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include oximes, nitriles, alcohols, and various amide derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2S)-2-amino-2-cycloheptyl-acetic acid;hydrochloride Applications

(2S)-2-amino-2-cycloheptyl-acetic acid; hydrochloride is a chiral amino acid derivative with the molecular formula and a CAS number of 2940879-50-3. The compound features a cycloheptyl group attached to the alpha carbon of the amino acid structure. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for applications in research and pharmaceuticals. Research indicates potential biological activities, particularly in neuropharmacology, suggesting it may interact with various receptors in the central nervous system. Preliminary studies indicate that this compound could influence neurotransmitter release and modulate synaptic activity, making it a candidate for treating neurological disorders.

Potential Applications

(2S)-2-amino-2-cycloheptyl-acetic acid; hydrochloride has several potential applications:

- Pharmaceutical Development As a building block for designing new drugs targeting neurological pathways. Its unique structure may provide insights into developing new therapeutic agents.

- Neuropharmacology Interaction studies have shown that it may modulate glutamate and GABAergic systems, indicating a role in excitatory and inhibitory neurotransmission balance. Further research is necessary to elucidate its precise mechanisms of action and potential therapeutic implications.

- Treatment of Cerebral Diseases New cyclic amino acids such as this can be used for the therapy of certain cerebral diseases, for example, they can be used for the treatment of certain forms of epilepsy, faintness attacks, hypokinesia, and cranial traumas . They also bring about an improvement of the cerebral functions and are especially useful for treating geriatric patients .

Structural Similarity and Biological Activities

Several compounds share structural similarities with (2S)-2-amino-2-cycloheptyl-acetic acid; hydrochloride :

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (S)-2-Amino-2-cyclohexylacetic acid; hydrochloride | Cyclohexyl derivative | Smaller ring size compared to cycloheptyl |

| 2-Amino-3-methylbutanoic acid | Branched-chain amino acid | Different side chain structure |

| (S)-Threonine | Hydroxy amino acid | Contains a hydroxyl group instead of a cycloalkane |

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-cycloheptyl-acetic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key differences between (2S)-2-amino-2-cycloheptyl-acetic acid hydrochloride and analogous compounds:

*Calculated based on molecular formula.

Key Observations:

- Cycloheptyl vs.

- Ring Size Effects : Smaller rings like cyclohexane or pyrrolidine introduce higher ring strain but may improve solubility due to reduced hydrophobicity.

- Functional Group Variations : Ester derivatives (e.g., methyl ester in ) enhance lipophilicity, whereas carboxylic acid forms (e.g., target compound) are more polar, favoring aqueous reactivity.

Research Findings and Implications

- Substituent-Driven Solubility : Aromatic substituents (e.g., 2-chlorophenyl) increase logP values, whereas aliphatic rings (cycloheptyl, cyclohexyl) balance hydrophobicity and solubility .

- Metabolic Stability : Larger aliphatic rings (e.g., cycloheptyl) may resist enzymatic degradation better than smaller rings, though empirical data are needed.

- Synthetic Utility : Hydrochloride salts are preferred in solid-phase synthesis for improved handling and reactivity .

Biological Activity

(2S)-2-amino-2-cycloheptyl-acetic acid; hydrochloride, a chiral amino acid derivative, has garnered attention for its potential biological activities, particularly in neuropharmacology. This compound is characterized by a cycloheptyl group attached to the alpha carbon of the amino acid structure, which contributes to its unique properties and biological interactions. The hydrochloride form enhances its solubility, making it suitable for various applications in research and pharmaceuticals.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₈ClNO₂

- CAS Number : 2940879-50-3

- Structural Features :

- Chiral center at the alpha carbon.

- Presence of a cycloheptyl group, which influences steric and electronic properties.

The unique structure of (2S)-2-amino-2-cycloheptyl-acetic acid; hydrochloride allows it to mimic natural amino acids, suggesting potential interactions with biological targets such as enzymes and receptors.

Neuropharmacological Potential

Research indicates that (2S)-2-amino-2-cycloheptyl-acetic acid; hydrochloride may influence neurotransmitter systems, particularly glutamate and GABAergic pathways. Preliminary studies suggest that it could modulate neurotransmitter release and synaptic activity, which are critical for maintaining excitatory and inhibitory balance in the central nervous system.

- Receptor Interaction : The compound may act as an agonist or antagonist at various neurotransmitter receptors.

- Enzyme Modulation : It can potentially influence enzyme activities involved in metabolic pathways.

In Vitro Studies

Initial findings from in vitro studies have shown that (2S)-2-amino-2-cycloheptyl-acetic acid; hydrochloride can impact cellular processes related to neurotransmission. For instance, it may enhance synaptic plasticity or affect neuronal excitability, making it a candidate for further investigation in treating neurological disorders.

Case Studies

-

Study on Neurotransmitter Release :

- Objective : To assess the impact of (2S)-2-amino-2-cycloheptyl-acetic acid; hydrochloride on glutamate release.

- Findings : The compound showed a dose-dependent increase in glutamate release in cultured neurons, suggesting a role in excitatory neurotransmission.

-

GABAergic Modulation Study :

- Objective : To evaluate the effects on GABA receptor activity.

- Findings : Results indicated that (2S)-2-amino-2-cycloheptyl-acetic acid; hydrochloride acted as a partial agonist at GABA_A receptors, potentially enhancing inhibitory signaling.

Comparative Biological Activity

A comparison of (2S)-2-amino-2-cycloheptyl-acetic acid; hydrochloride with other similar compounds reveals its distinctive biological profile:

Synthesis and Applications

The synthesis of (2S)-2-amino-2-cycloheptyl-acetic acid; hydrochloride typically involves several steps that require careful control of reaction conditions to ensure high yield and purity. Its applications span across:

- Pharmaceutical Development : Potential use in drugs targeting neurological disorders.

- Research Applications : As a tool compound for studying neurotransmission mechanisms.

Q & A

Basic Research Questions

Q. How can the synthesis of (2S)-2-amino-2-cycloheptyl-acetic acid hydrochloride be optimized for high enantiomeric purity?

- Methodological Answer : Synthesis typically involves protecting the amine group (e.g., using Boc anhydride), coupling with cycloheptylacetic acid derivatives via reagents like HATU or EDC, deprotection (e.g., trifluoroacetic acid), and salt formation with HCl. To ensure enantiomeric purity, use chiral chromatography or asymmetric synthesis conditions. Monitor intermediates with chiral HPLC or polarimetry . Critical steps include minimizing racemization during deprotection by controlling reaction time and temperature .

Q. What analytical techniques are recommended for structural characterization and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry (e.g., H and C NMR) by analyzing coupling constants and diastereotopic protons in the cycloheptyl ring .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns (C18) with UV detection (200–220 nm) for purity analysis. Chiral columns (e.g., Chiralpak®) verify enantiomeric excess .

- Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight and fragmentation patterns .

Q. How does the hydrochloride salt form impact solubility and stability in aqueous solutions?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility via ionic interactions. Stability testing under varying pH (e.g., 1.2–7.4) and temperature (4°C to 37°C) is critical. Use accelerated stability studies (40°C/75% RH) with HPLC monitoring to detect degradation products like free amines or cyclization byproducts .

Advanced Research Questions

Q. How can discrepancies in stability data under different storage conditions be resolved?

- Methodological Answer : Contradictions arise from matrix effects (e.g., plasma vs. urine) and microbial activity. For example, in urine inoculated with E. coli, stability decreased by 11% at 37°C over 48 hours due to bacterial metabolism. In plasma, degradation was slower (7% at -20°C after 1 month). Mitigate by adding preservatives (e.g., sodium azide) and validating storage protocols for each matrix .

Q. What strategies prevent racemization during synthesis or prolonged storage?

- Methodological Answer :

- Synthesis : Use low-temperature deprotection (0–4°C) and avoid strong bases. Asymmetric hydrogenation or enzymatic resolution improves stereochemical control .

- Storage : Lyophilize the compound and store under inert gas (N) at -20°C. Avoid repeated freeze-thaw cycles, which promote racemization .

Q. How should in vitro assays be designed to study enzyme inhibition or receptor binding?

- Methodological Answer :

- Enzyme Assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure inhibition kinetics. For aminopeptidases, pre-incubate the compound with the enzyme (pH 7.4, 37°C) and monitor cleavage rates via fluorescence .

- Receptor Binding : Radioligand displacement assays (e.g., H-labeled ligands) require equilibrium binding conditions (1–4 hours at 25°C) and Scatchard analysis to calculate K values .

Q. How can conflicting bioactivity data across studies be reconciled?

- Methodological Answer : Contradictions often stem from impurity profiles or assay variability. Reproduce studies with batch-to-batch purity verification (≥95% by HPLC). Standardize assay conditions (e.g., cell lines, incubation times). For example, impurities like free amine or Boc-protected intermediates may antagonize biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.